L-Arginine-L-pyroglutamate

Vue d'ensemble

Description

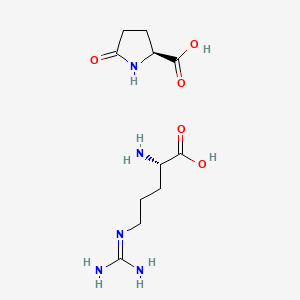

L-Arginine-L-pyroglutamate, also known as this compound, is a useful research compound. Its molecular formula is C11H21N5O5 and its molecular weight is 303.32 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Imino Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Humectant. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

L-Arginine-L-pyroglutamate, also known as pirglutargine and arginine pidolate, is the L-arginine salt of pyroglutamic acid . It primarily targets the biochemical pathways involving L-arginine, a semi-essential amino acid . L-arginine is a precursor for the synthesis of nitric oxide (NO), a potent vasodilator that plays significant roles in the cardiovascular, immune, and nervous systems .

Mode of Action

This compound acts as a delivery form of arginine . It is involved in the production of NO through its metabolism . The compound can stimulate insulin secretion acutely but reduce beta cell secretory function and proliferation following chronic exposure .

Biochemical Pathways

This compound affects several biochemical pathways. It is involved in the arginase pathway, the L-arginine deiminase pathway, and the L-arginine oxidase/dehydrogenase pathway . These pathways are crucial for the metabolism of L-arginine, which is a major metabolic hub in many organisms . L-Arginine can be converted into urea and ornithine, which is subsequently catalyzed into glutamate .

Pharmacokinetics

It is known that the compound is soluble in cold water , which suggests that it can be readily absorbed and distributed in the body. More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.

Result of Action

This compound has been shown to have several effects at the molecular and cellular levels. It enhances memory and cognition by boosting levels of neurotransmitters in the brain . It can also help to reduce anxiety and stress levels . In addition, it has been found to improve oxidative metabolism, through an enhanced mitochondrial function, eventually improving physical performance .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is hazardous if ingested or inhaled in concentrated form and is slightly hazardous in case of skin and eye contact . Therefore, the environment in which the compound is used can affect its action, efficacy, and stability.

Activité Biologique

L-Arginine-L-pyroglutamate (Arg-Pyr) is a dipeptide formed from L-arginine and L-pyroglutamic acid, with notable implications in various biological processes. This article delves into its biological activity, highlighting its mechanisms, effects on the central nervous system (CNS), potential applications in health, and comparisons with related compounds.

- Molecular Formula : C₁₁H₂₁N₅O₅

- Molecular Weight : Approximately 303.315 g/mol

- Appearance : Crystalline solid, soluble in cold water

Protease Activity

Research indicates that Arg-Pyr possesses protease activity, allowing it to cleave proteins such as collagen and elastin, which are crucial for tissue remodeling. This property suggests potential applications in wound healing and understanding pathological conditions associated with tissue degradation.

Chemotactic Activity

Arg-Pyr exhibits chemotactic properties, attracting immune cells like neutrophils and macrophages. This characteristic is significant for investigating immune cell migration and function in various disease models, particularly in inflammatory responses.

Neuroprotective Effects

Studies have shown that Arg-Pyr can influence CNS activity by modulating neurotransmitter dynamics. It has been observed to antagonize the effects of depressants like pentobarbital, suggesting its potential as a cognitive enhancer. Behavioral tests indicate that Arg-Pyr may enhance learning processes without significantly altering spontaneous behavior .

Cognitive Enhancement

In animal models, Arg-Pyr has been linked to improved learning outcomes. It accelerates learning processes in temporal discrimination tasks and conditioned avoidance responses, indicating its potential role in cognitive therapies .

Cardiovascular Health

Arg-Pyr's ability to improve nitric oxide levels may contribute to cardiovascular health by promoting vasodilation. This effect is critical for enhancing blood flow and reducing cardiovascular risks.

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| L-Arginine | C₆H₁₄N₄O₂ | Precursor to nitric oxide; involved in protein synthesis. |

| L-Pyroglutamic Acid | C₅H₉NO₃ | Role in neurotransmission; enhances cognitive function. |

| L-Arginine-L-Aspartate | C₁₁H₁₄N₄O₄ | Supports muscle metabolism; enhances athletic performance. |

| L-Citrulline | C₆H₁₃N₃O₂ | Converts to arginine; enhances nitric oxide production. |

Arg-Pyr's unique combination of properties from both constituent amino acids makes it particularly valuable for applications targeting both physical performance and cognitive enhancement.

Case Studies

-

Growth Hormone Release :

A study involving oral administration of amino acids demonstrated that a combination of L-arginine and L-pyroglutamic acid provoked the release of growth hormone in male volunteers. This effect was specific to the combination, highlighting Arg-Pyr's potential role in stimulating hormonal responses . -

Postprandial Hormonal Response :

Another study found that L-arginine increased levels of GLP-1 and PYY following a meal, which are hormones associated with appetite regulation. This suggests a role for Arg-Pyr in metabolic processes and appetite control .

Applications De Recherche Scientifique

Cardiovascular Health

Mechanism of Action:

L-arginine is a precursor to nitric oxide, a potent vasodilator that plays a crucial role in regulating blood flow and vascular tone. This mechanism underlies many of the cardiovascular benefits associated with L-arginine supplementation.

Clinical Findings:

- Hypertension Management: A study indicated that oral supplementation of L-arginine at doses of 5 g/day significantly reduced systolic and diastolic blood pressure in elderly women with type 2 diabetes .

- Angina Pectoris: Research suggests that L-arginine can improve exercise tolerance and quality of life in patients with angina, although it may not effectively widen narrowed blood vessels .

- Peripheral Arterial Disease: A review highlighted that L-arginine administration could enhance blood flow in patients with peripheral arterial disease, although long-term benefits on walking speed were not observed .

Cognitive Function

Potential Benefits:

Pyroglutamate is noted for its nootropic effects, which may enhance cognitive functions such as memory and learning. While evidence is less robust compared to other cognitive enhancers, some studies suggest potential benefits when combined with L-arginine.

Research Insights:

- Cognitive Enhancement: Preliminary studies indicate that the combination of L-arginine and pyroglutamate may support cognitive functions through improved blood flow and oxygen delivery to the brain .

- Age-related Cognitive Decline: There is emerging evidence that L-arginine supplementation may help mitigate memory loss associated with aging .

Immune Function and Wound Healing

Role in Immune Response:

L-arginine is essential for maintaining immune function and promoting wound healing. Its supplementation has been shown to enhance the immune response in various clinical settings.

Case Studies:

- Surgical Recovery: In critically ill patients, supplementation with L-arginine has been associated with reduced recovery time and lower infection rates post-surgery when combined with other nutrients like omega-3 fatty acids .

- Necrotizing Enterocolitis Prevention: Adding L-arginine to infant formula has been shown to prevent inflammation in the digestive tract of premature infants .

Metabolic Health

Impact on Insulin Sensitivity:

L-arginine's role extends into metabolic health, where it may improve insulin sensitivity and support weight management.

Key Findings:

- Diabetes Management: Studies have indicated that L-arginine can positively affect metabolic syndrome components, potentially aiding in obesity and diabetes management through enhanced insulin sensitivity .

Summary Table of Applications

| Application Area | Mechanism/Effect | Key Findings |

|---|---|---|

| Cardiovascular Health | Nitric oxide production leading to vasodilation | Reduced blood pressure; improved exercise tolerance |

| Cognitive Function | Potential enhancement of cerebral blood flow | Possible mitigation of age-related cognitive decline |

| Immune Function | Supports immune response; promotes wound healing | Reduced recovery time post-surgery |

| Metabolic Health | Improves insulin sensitivity | Positive effects on metabolic syndrome components |

Propriétés

IUPAC Name |

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(2S)-5-oxopyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N4O2.C5H7NO3/c7-4(5(11)12)2-1-3-10-6(8)9;7-4-2-1-3(6-4)5(8)9/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);3H,1-2H2,(H,6,7)(H,8,9)/t4-;3-/m00/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYCAGRPOUWSBIQ-WOYAITHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(=O)O.C(CC(C(=O)O)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N[C@@H]1C(=O)O.C(C[C@@H](C(=O)O)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N5O5 | |

| Record name | L-Arginine L-pyroglutamate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/L-Arginine_L-pyroglutamate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50971695 | |

| Record name | Arginine PCA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50971695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56265-06-6 | |

| Record name | Arginine PCA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56265-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arginine PCA | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056265066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arginine PCA | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16025 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Arginine PCA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50971695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-oxo-L-proline, compound with L-arginine (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.601 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARGININE PIDOLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/808T94CEU6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of studying the solubility of L-Arginine-L-pyroglutamate?

A1: Understanding the solubility behavior of this compound in different solvents is crucial for various pharmaceutical applications. [] This knowledge is essential for developing efficient crystallization processes, which are key for obtaining the compound in its desired polymorphic form with the appropriate particle size and purity for drug formulation. [] Furthermore, solubility data helps predict the compound's behavior in different environments, ultimately influencing its bioavailability and effectiveness.

Q2: What did the researchers discover about the solubility of this compound in the study?

A2: The research investigated the solubility of this compound in nine different pure solvents (water, methanol, ethanol, n-propanol, isopropanol, acetone, acetonitrile, N,N-dimethylformamide, and dimethylsulfoxide) and a binary mixture of water and ethanol. [] The study found that temperature significantly impacted solubility, with this compound exhibiting higher solubility at elevated temperatures in all tested solvents. [] This information is valuable for optimizing crystallization procedures and developing suitable formulations.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.